![molecular formula C15H13N3O3S2 B2798087 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1170195-32-0](/img/structure/B2798087.png)

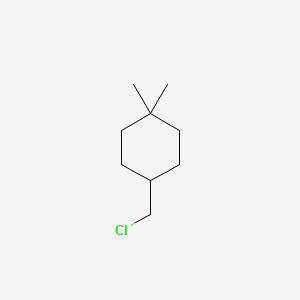

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

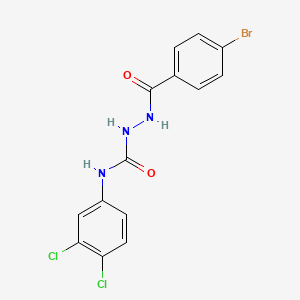

The compound is a complex organic molecule that likely contains a benzothiazole core structure, which is a system containing a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Aplicaciones Científicas De Investigación

Chemical Properties and Storage

The compound “6,7-Dihydro- [1,4]dioxino [2’,3’:4,5]benzo [1,2-d]thiazol-2-amine” has a molecular weight of 208.24 and is stored at room temperature in a dark place . It’s important to handle this compound with care as it has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 .

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . In a study, using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, it was found that mutants A225F and A225F/T103A can catalyze the kinetic resolution of the substrate .

Biofilm Inhibition

One of the halogenated derivatives of the compound showed significant biofilm inhibitory potential against E. coli (70.50% bacterial biofilm growth inhibition) and was also a second most-active compound against B. subtilis (54.88%) .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Anti-Oral Cancer Effects

In an in vitro study, the compound “6- n -butoxy-10-nitro-12,13-dioxa-11-azatricyclo [7.3.1.0 2,7 ]trideca-2,4,6,10-tetraene” was found to have anti-oral cancer effects . The study examined the effects and mechanisms of a combined X-ray/SK2 treatment, i.e., X-ray and 6- n -butoxy-10-nitro-12,13-dioxa-11-azatricyclo [7.3.1.0 2,7 ]trideca-2,4,6,10-tetraene (SK2). The X-ray/SK2 treatment exhibited lower viability in oral cancer (Ca9-22 and CAL 27) cells than in normal (Smulow–Glickman, S-G) cells, i.e., 32.0%, 46.1% vs. 59.0%, which showed more antiproliferative changes than with X-ray or SK2 treatment .

Radioresistant Oral Cancer Treatment

Combining different treatments is a common strategy for solving radioresistant oral cancer . The compound “6- n -butoxy-10-nitro-12,13-dioxa-11-azatricyclo [7.3.1.0 2,7 ]trideca-2,4,6,10-tetraene” has been studied in this context .

Propiedades

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-7-13(22-8(2)16-7)14(19)18-15-17-9-5-10-11(6-12(9)23-15)21-4-3-20-10/h5-6H,3-4H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDZQLOCCOXAHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)

amino}-N-methylacetamide](/img/structure/B2798007.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)

![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline](/img/structure/B2798025.png)